molecular formula C17H19NO6 B4036489 2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4036489
M. Wt: 333.3 g/mol
InChI Key: SJFFAEVYLTVACK-UHFFFAOYSA-N
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Description

2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a benzodioxole moiety, an acetyl group, and a cyclohexanecarboxylic acid structure

Scientific Research Applications

2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the acetylation of 1,3-benzodioxole followed by amide formation with cyclohexanecarboxylic acid. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, 2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-9(19)12-6-14-15(24-8-23-14)7-13(12)18-16(20)10-4-2-3-5-11(10)17(21)22/h6-7,10-11H,2-5,8H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFFAEVYLTVACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3CCCCC3C(=O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-{[(6-ACETYL-1,3-BENZODIOXOL-5-YL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID

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